Ethyl 3-(methylsulfanyl)prop-2-enoate

Description

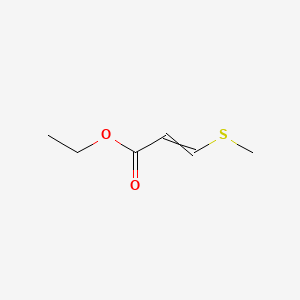

Ethyl 3-(methylsulfanyl)prop-2-enoate (CAS: 136115-65-6) is an α,β-unsaturated ester characterized by a methylsulfanyl (-SMe) group at the β-position of the prop-2-enoate backbone. It is a naturally occurring compound identified in ripe kiwifruit pulp (Actinidia chinensis), where it contributes to flavor and aroma during the climacteric phase . Its structure (C₆H₁₀O₂S, MW: 146.21 g/mol) combines a reactive enoate moiety with a sulfur-containing substituent, making it a versatile intermediate in synthetic chemistry and a subject of interest in food science.

Properties

CAS No. |

77105-51-2 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

ethyl 3-methylsulfanylprop-2-enoate |

InChI |

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3 |

InChI Key |

DNNJFSSUXIAKAI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CSC |

density |

1.081-1.090 (20°) |

physical_description |

Clear colourless liquid; Acrid sweet onion-like aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(methylsulfanyl)prop-2-enoate can be synthesized through various methods. One common method involves the esterification of 3-(methylsulfanyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols, amines, and halides can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(methylsulfanyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The sulfur atom in the compound can act as a nucleophile, participating in various substitution reactions. Additionally, the double bond in the molecule can undergo addition reactions with electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 3-(methylsulfanyl)prop-2-enoate belongs to a broader class of α,β-unsaturated esters. Below is a comparative analysis of its structural analogues:

Aromatic Substituted Prop-2-enoates

- Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate (Ethyl-p-methoxycinnamate) Structure: Aromatic 4-methoxyphenyl group at the β-position. Key Features: Identified as a tyrosinase inhibitor in cosmetic extracts (22% abundance in bioactive fractions) . Applications: Used in depigmentation formulations due to its inhibitory activity on melanin synthesis .

- Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (Ethyl coumarate) Structure: 4-hydroxyphenyl substituent. Properties: Weakly acidic (pKa ~4.5) and slightly water-soluble.

- Ethyl caffeate (Ethyl 3,4-dihydroxycinnamate) Structure: 3,4-dihydroxyphenyl group. Hazards: Classified as non-hazardous but lacks GHS compliance data . Applications: Studied for antimicrobial and anti-inflammatory properties .

Alkyl and Functionalized Prop-2-enoates

- 3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) Structure: Extended alkyl chain (3-methylbutyl ester) with a 4-methoxyphenyl group. Applications: UV filter in sunscreens; detected in dolphin blubber as an environmental contaminant .

- Ethyl 2-cyano-3-(4-methylphenyl)acrylate Structure: Cyano (-CN) and 4-methylphenyl substituents. Applications: Precursor for bioactive amides and propenoates in pharmaceutical synthesis .

Sulfur-Containing Derivatives

- Ethyl 3-(methylsulfonyl)propanoate Structure: Methylsulfonyl (-SO₂Me) group instead of methylsulfanyl. Properties: Higher polarity and oxidation state compared to the methylsulfanyl analogue. Applications: Intermediate in fine chemical synthesis .

Physicochemical Properties

Biological Activity

Ethyl 3-(methylsulfanyl)prop-2-enoate, a compound with potential biological activity, has garnered attention in recent research for its interactions with various biological systems. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methylsulfanyl group attached to an enolate moiety. This configuration allows the compound to engage in various chemical reactions, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₂S |

| Molecular Weight | 132.18 g/mol |

| Boiling Point | 150 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methylsulfanyl group can serve as a nucleophile, facilitating reactions with electrophilic sites on proteins, which may lead to modulation of enzymatic activities.

- Enzyme Interaction : The compound has been shown to affect the activity of various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways.

- Cell Signaling Modulation : By influencing these pathways, this compound can alter gene expression related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Case Studies

- Study on Antimicrobial Activity : A study assessed the antimicrobial effects of this compound on Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial properties.

- Investigation of Anticancer Effects : In a controlled laboratory setting, the compound was tested on breast cancer cell lines, revealing a dose-dependent increase in apoptosis markers, suggesting potential as a therapeutic agent .

Applications in Research and Industry

This compound is being explored for various applications:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Its potential therapeutic effects are under investigation for drug development targeting microbial infections and cancer.

- Agricultural Use : The compound may have applications in developing new agrochemicals due to its biological activity against pests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.